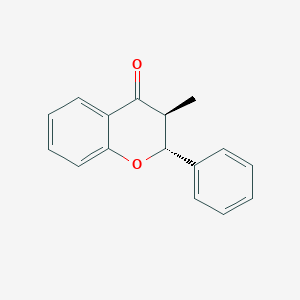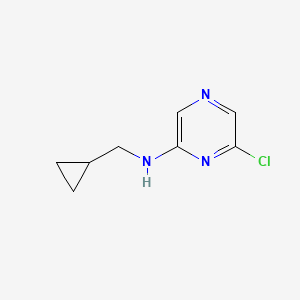
5-(dimethylsulfamoyl)-2-phenylmethoxybenzoic acid
Vue d'ensemble
Description
5-(dimethylsulfamoyl)-2-phenylmethoxybenzoic acid is a complex organic compound with the molecular formula C15H15NO4S2. This compound is known for its unique structural features, which include a dimethylamino group, a sulfonyl group, and a phenylmethyl ether group attached to a benzoic acid core. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(dimethylsulfamoyl)-2-phenylmethoxybenzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration: The benzoic acid derivative undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Sulfonylation: The amino group is converted to a dimethylamino group through a sulfonylation reaction using dimethylamine and a sulfonyl chloride.
Etherification: The phenylmethyl ether group is introduced through an etherification reaction using phenylmethyl chloride and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
5-(dimethylsulfamoyl)-2-phenylmethoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
5-(dimethylsulfamoyl)-2-phenylmethoxybenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-(dimethylsulfamoyl)-2-phenylmethoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and dimethylamino groups are key to its reactivity and biological activity. These functional groups can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(Dimethylamino)sulfonyl]benzoic acid
- 2-[(Dimethylamino)carbonyl]benzoic acid
- 4-[(Phenylsulfonyl)amino]benzoic acid
Uniqueness
5-(dimethylsulfamoyl)-2-phenylmethoxybenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research applications.
Propriétés
Formule moléculaire |
C16H17NO5S |
|---|---|
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
5-(dimethylsulfamoyl)-2-phenylmethoxybenzoic acid |
InChI |
InChI=1S/C16H17NO5S/c1-17(2)23(20,21)13-8-9-15(14(10-13)16(18)19)22-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,18,19) |
Clé InChI |
LKGSOMVKASWNBI-UHFFFAOYSA-N |
SMILES canonique |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Naphthalene, 2-[4-(trifluoromethyl)phenyl]-](/img/structure/B8663368.png)


![3-{[3-(Diethylamino)propyl]amino}-1,2-dihydro-4H-indazol-4-one](/img/structure/B8663389.png)

![6-amino-2-methyl-3',6'-dihydro-2'H-[3,4']bipyridinyl-1'-carboxylic acid tert-butyl ester](/img/structure/B8663400.png)
![1-{[(Ethenyloxy)carbonyl]oxy}pyrrolidine-2,5-dione](/img/structure/B8663408.png)



![4-Bromo-6-chloro-1-methyl-1H-benzo[d]imidazole](/img/structure/B8663464.png)

